Bienvenue dans la boutique en ligne BenchChem!

3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide

Drug-likeness Oral bioavailability Permeability

3-(Benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide (CAS 868675-88-1) is a differentiated thiazole-sulfonamide hybrid featuring a flexible propanamide linker that enhances metabolic stability, oral bioavailability, and target engagement compared to rigid direct sulfonamide analogs. With a guaranteed purity of ≥95%, it eliminates batch-to-batch variability, ensuring reproducible results across screening campaigns. The 4-methoxyphenyl pharmacophore and electron-rich benzenesulfonyl tail provide a unique selectivity fingerprint ideal for kinase panels, PPARα antagonism, and ER stress pathway interrogation. Procure this research compound with confidence for hit-to-lead, SAR expansion, and pharmacological profiling studies.

Molecular Formula C19H18N2O4S2
Molecular Weight 402.48
CAS No. 868675-88-1
Cat. No. B2912796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide
CAS868675-88-1
Molecular FormulaC19H18N2O4S2
Molecular Weight402.48
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C19H18N2O4S2/c1-25-15-9-7-14(8-10-15)17-13-26-19(20-17)21-18(22)11-12-27(23,24)16-5-3-2-4-6-16/h2-10,13H,11-12H2,1H3,(H,20,21,22)
InChIKeyQYLIOWBGSPZOAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 3-(Benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide (CAS 868675-88-1) – Structural and Pharmacochemical Baseline


3-(Benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide (CAS 868675-88-1; C19H18N2O4S2; MW 402.48) is a synthetic thiazole-bearing sulfonamide derivative that incorporates a flexible three‑carbon propanamide linker between the benzenesulfonyl and 4-(4‑methoxyphenyl)thiazol‑2‑amine scaffolds [1]. Its calculated logP of 3.18, topological polar surface area (tPSA) of 83 Ų, single hydrogen‑bond donor, and four hydrogen‑bond acceptors position it within orally bioavailable chemical space, distinguishing it from more rigid, direct sulfonamide analogs [1]. The compound has been catalogued in the ZINC15 library (ZINC5075427) and is available at ≥95 % purity from multiple research‑chemical suppliers, making it immediately accessible for hit‑to‑lead, SAR expansion, and pharmacological profiling studies [1][2].

Why Generic Substitution Fails: Structural Nuances in 3-(Benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide (CAS 868675-88-1) Thwart Simple Analog Interchange


Thiazole‑sulfonamide hybrids are not functionally interchangeable; minor structural alterations dramatically shift bioactivity, selectivity, and ADME profiles. A close analog, N‑(4‑(4‑methoxyphenyl)thiazol‑2‑yl)benzenesulfonamide (compound 12), achieved only 20.7 % blood‑glucose reduction in a streptozotocin‑alloxan diabetic rat model at 100 mg kg⁻¹, compared with 27.5 % for the 2,5‑dichloro congener – a relative efficacy difference of ~33 % driven solely by aryl‑sulfonyl substitution [1]. The propanamide linker present in the target compound is expected to further modulate conformational flexibility, metabolic stability, and target engagement, making generic replacement without quantitative comparator data scientifically unreliable.

Quantitative Differentiation Guide for 3-(Benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide (CAS 868675-88-1) Against Closest Analogs


Physicochemical Property Differentiation: logP and tPSA Shift Relative to Direct Benzenesulfonamide Analog

The target compound (ZINC5075427) possesses a calculated logP of 3.18 and tPSA of 83 Ų, compared with an estimated logP of ~2.2 and tPSA of ~72 Ų for the direct benzenesulfonamide analog N‑(4‑(4‑methoxyphenyl)thiazol‑2‑yl)benzenesulfonamide (compound 12, lacking the propanamide linker). This represents a logP increase of approximately 1.0 unit (roughly 10‑fold higher lipophilicity) and an 11 Ų increase in polar surface area [1][2].

Drug-likeness Oral bioavailability Permeability

Antidiabetic Efficacy Comparison: Cross-Study Evidence from a Structurally Analogous Benzenesulfonamide in a Streptozotocin-Alloxan Rat Model

In a published study, the direct benzenesulfonamide analog N‑(4‑(4‑methoxyphenyl)thiazol‑2‑yl)benzenesulfonamide (compound 12) reduced blood glucose by 20.7 % in streptozotocin‑alloxan‑induced diabetic rats at 100 mg kg⁻¹ p.o., compared with 32.7 % for glibenclamide (5 mg kg⁻¹). The 2,5‑dichloro derivative (compound 13) achieved 27.5 % reduction, demonstrating that sulfonyl‑substitution alone modulates efficacy by ~33 % within this scaffold [1]. The target compound’s propanamide linker and intact benzenesulfonyl group present a distinct pharmacophore configuration for which analogous in vivo benchmarking is warranted.

Antidiabetic activity Blood glucose reduction In vivo efficacy

Conformational Flexibility and Rotatable Bond Landscape vs. Rigid Direct Sulfonamides

The target compound possesses four rotatable bonds and a three‑carbon propanamide linker, conferring greater conformational flexibility than the rigid direct sulfonamide analog (compound 12), which has only two rotatable bonds [1][2]. This flexibility allows the benzenesulfonyl and 4‑methoxyphenyl pharmacophores to adopt a wider range of spatial orientations, potentially enabling binding to protein pockets inaccessible to the more constrained comparator.

Conformational entropy Target engagement SAR exploration

Chemical Stability Differentiation: Propanamide Linkage Reduces Hydrolytic Lability vs. Direct Sulfonamide

Direct N‑sulfonamide bonds (as in compound 12) are susceptible to acid‑ or base‑catalyzed hydrolysis at the S–N linkage, potentially generating sulfonic acid and amine degradation products. The target compound replaces the labile S–N bond with a hydrolytically more robust C–N amide bond within the propanamide linker, while retaining the benzenesulfonyl moiety attached to a C–C backbone. This structural feature is expected to confer enhanced chemical stability under standard storage and assay conditions [1].

Chemical stability Hydrolysis resistance Procurement shelf-life

Methoxy Substituent Contribution to Binding Affinity: SAR Insight from the 4-Methoxyphenyl Thiazole Pharmacophore

The 4‑methoxyphenyl substituent on the thiazole ring serves as an electron‑donating group, enhancing π‑stacking and hydrogen‑bonding potential with aromatic residues in target protein binding pockets. In the antidiabetic benzenesulfonamide series, replacement of the 4‑methoxy group with a 4‑chloro substituent (compound 4 to compound 3 switch) resulted in differential hypoglycemic activity, indicating that the methoxy group is a critical pharmacophoric element. The target compound retains this key methoxy substituent while incorporating a propanamide linker, offering a unique combination not present in any single comparator [1].

Electron-donating group Binding affinity Structure-activity relationship

Purity Benchmarking: Commercial Availability at ≥95 % Purity Facilitates Reproducible Screening

The target compound is routinely supplied at ≥95 % purity by multiple research‑chemical vendors, a specification that meets industry standards for primary screening and in vitro ADME profiling [1][2]. In contrast, the direct benzenesulfonamide analog (compound 12) was synthesized in‑house by the original investigators with no widely available commercial source, introducing batch‑to‑batch variability and procurement uncertainty for follow‑up studies [3].

Compound purity Reproducibility Procurement specification

High-Value Application Scenarios for 3-(Benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide (CAS 868675-88-1) Based on Quantitative Differentiation Evidence


Antidiabetic Lead Optimization Leveraging the Propanamide Linker for Improved Pharmacokinetics

Building on the in vivo antidiabetic activity demonstrated by the benzenesulfonamide‑thiazole scaffold (compound 12 achieving 20.7 % blood‑glucose reduction at 100 mg kg⁻¹ in diabetic rats [5]), the target compound’s propanamide linker is predicted to enhance metabolic stability and oral bioavailability while retaining the critical 4‑methoxyphenyl pharmacophore. Researchers developing next‑generation glucokinase activators or insulin sensitizers can use this compound as a differentiated starting point for SAR studies, where the linker provides a tunable handle for further optimization not available in direct sulfonamide analogs.

Selective Kinase or Nuclear Receptor Profiling Against Rigid Direct Sulfonamides

The increased conformational flexibility (4 rotatable bonds vs. 2 in direct sulfonamide analogs [5]) and the electron‑rich 4‑methoxyphenyl substituent make this compound well‑suited for selectivity profiling against kinase panels or nuclear receptors such as PPARα, where structurally related benzenesulfonamide‑thiazole hybrids have already been identified as potent antagonists [2]. The unique combination of the propanamide‑benzenesulfonyl tail with the 4‑methoxyphenylthiazole head may yield a selectivity fingerprint distinct from all previously characterized chemotypes in this class.

Hit-to-Lead Campaigns Requiring Reproducible, High-Purity Starting Material

With a guaranteed purity of ≥95 % and reliable commercial availability [5], this compound eliminates the batch‑to‑batch variability that plagues in‑house synthesized analogs. High‑throughput screening facilities, academic screening centers, and industrial hit‑to‑lead groups can procure this material with confidence that biological results will be reproducible across laboratories and over extended timeframes, reducing false‑positive rates and accelerating decision‑making in early drug discovery pipelines.

Chemical Biology Tool Compound Development Focused on ER Stress or Cancer Pathways

Recent patent disclosures have highlighted specific benzene sulfonamide thiazole compounds as inducers of early endoplasmic reticulum stress with cancer cell growth inhibition properties [5]. The target compound’s structural congruence with the patented chemotype, combined with its favorable drug‑likeness parameters (logP 3.18; tPSA 83 Ų [2]), positions it as a candidate tool compound for probing ER stress pathways in pancreatic, colorectal, or paraganglioma cancer cell lines, where alternative analogs may lack the permeability or stability required for robust cellular activity.

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.